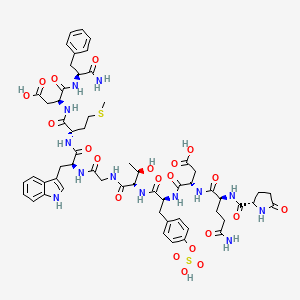
大麻萜酸
描述
大麻萜酸是一种在 Cannabis sativa 植物中发现的非精神活性大麻素。 它是大麻萜醇的酸性形式,是大麻四氢大麻酚酸、大麻二酚酸和大麻色烯酸等其他大麻素的前体 . 大麻萜酸是一种二羟基苯甲酸和橄榄醇酸,其中位置 3 处的氢被一个香叶基取代 . 它是大麻素生物合成中的关键化合物,并具有新兴的药理学特性 .
科学研究应用
大麻萜酸具有广泛的科学研究应用:
作用机制
大麻萜酸通过各种分子靶标和途径发挥作用:
抗氧化活性: 大麻萜酸具有强大的抗氧化特性,能够清除自由基、防止氧化并降低金属离子活性.
酶抑制作用: 已发现它可以抑制 SARS-CoV-2 的 3C 样蛋白酶,从而防止病毒感染.
受体相互作用: 大麻萜酸与大麻素受体相互作用,但其确切的作用机制仍在研究中.
生化分析
Biochemical Properties
Cannabigerolic acid plays a crucial role in biochemical reactions within the Cannabis sativa plant. It is synthesized through the alkylation of olivetolic acid in the presence of geranyl pyrophosphate . The enzyme cannabidiolic-acid synthase catalyzes the conversion of cannabigerolic acid to cannabidiolic acid . Additionally, cannabigerolic acid interacts with various proteins and enzymes, influencing the biosynthesis of other cannabinoids. These interactions are essential for the production of the diverse array of cannabinoids found in the plant.
Cellular Effects
Cannabigerolic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, cannabigerolic acid exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines in immune cells . It also affects neuronal cells by providing neuroprotective effects, potentially through the regulation of oxidative stress and apoptosis . These cellular effects highlight the therapeutic potential of cannabigerolic acid in treating various medical conditions.
Molecular Mechanism
The molecular mechanism of cannabigerolic acid involves its interaction with specific biomolecules. Cannabigerolic acid binds to cannabinoid receptors, although with lower affinity compared to other cannabinoids . It also inhibits the activity of certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response . Additionally, cannabigerolic acid influences gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses . These molecular interactions contribute to the diverse biological effects of cannabigerolic acid.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cannabigerolic acid can change over time. The stability of cannabigerolic acid is influenced by factors such as temperature, light, and pH . Degradation of cannabigerolic acid can lead to the formation of other cannabinoids, such as cannabigerol . Long-term studies have shown that cannabigerolic acid can have sustained effects on cellular function, including prolonged anti-inflammatory and neuroprotective effects . These temporal effects are important considerations for the therapeutic use of cannabigerolic acid.
Dosage Effects in Animal Models
The effects of cannabigerolic acid vary with different dosages in animal models. Low doses of cannabigerolic acid have been shown to exhibit anti-inflammatory and neuroprotective effects without significant adverse effects . Higher doses may lead to toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of cannabigerolic acid are maximized at specific dosage ranges . These findings underscore the importance of dosage optimization in the use of cannabigerolic acid for therapeutic purposes.
Metabolic Pathways
Cannabigerolic acid is involved in several metabolic pathways within the Cannabis sativa plant. It serves as a precursor for the biosynthesis of other cannabinoids, including tetrahydrocannabinol, cannabidiol, and cannabichromene . The enzyme cannabidiolic-acid synthase catalyzes the conversion of cannabigerolic acid to cannabidiolic acid . Additionally, cannabigerolic acid interacts with cofactors such as magnesium ions, which are essential for the enzymatic reactions involved in cannabinoid biosynthesis . These metabolic pathways are critical for the production of the diverse array of cannabinoids found in the plant.
Transport and Distribution
Cannabigerolic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. In the Cannabis sativa plant, cannabigerolic acid is localized in glandular trichomes, where it is synthesized and stored . The transport of cannabigerolic acid within the plant is facilitated by membrane-bound transporters that regulate its movement to different tissues . These transport and distribution mechanisms are essential for the proper localization and accumulation of cannabigerolic acid within the plant.
Subcellular Localization
The subcellular localization of cannabigerolic acid is primarily within the glandular trichomes of the Cannabis sativa plant . These specialized structures are responsible for the synthesis and storage of cannabinoids. Cannabigerolic acid is directed to these trichomes through specific targeting signals and post-translational modifications . The localization of cannabigerolic acid within these compartments is crucial for its activity and function in the biosynthesis of other cannabinoids.
准备方法
合成路线和反应条件: 大麻萜酸在 Cannabis sativa 植物中通过橄榄醇酸和香叶基焦磷酸之间的化学相互作用合成 . 这种酶促反应涉及在香叶基焦磷酸存在下对橄榄醇酸的烷基化 .
工业生产方法: 大麻萜酸的工业生产可以通过使用大肠杆菌细胞的合成生物学平台实现。 这涉及鉴定和改造芳香类异戊烯基转移酶,当与 Cannabis sativa 的天然酶结合时,可以形成一个大肠杆菌生产系统,用于在细胞裂解物中生产大麻萜酸,以及在完整细胞中生产大麻萜醇 .
化学反应分析
相似化合物的比较
大麻萜酸由于其作为其他大麻素前体的作用,在大麻素中是独一无二的。类似化合物包括:
大麻萜醇: 大麻萜酸的脱羧形式,以其非精神活性特性和潜在治疗用途而闻名.
大麻四氢大麻酚酸: 一种源自大麻萜酸的精神活性大麻素.
大麻二酚酸: 一种非精神活性大麻素,具有潜在的抗炎和抗焦虑特性.
大麻色烯酸: 另一种源自大麻萜酸的大麻素,以其潜在的抗炎和镇痛特性而闻名.
属性
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-pentylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-5-6-7-11-17-14-19(23)18(21(24)20(17)22(25)26)13-12-16(4)10-8-9-15(2)3/h9,12,14,23-24H,5-8,10-11,13H2,1-4H3,(H,25,26)/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEZIOZEUUMJME-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315426 | |
| Record name | Cannabigerolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25555-57-1 | |
| Record name | Cannabigerolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25555-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabigerolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025555571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabigerolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]-2,4-dihydroxy-6-pentylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANNABIGEROLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80I4ZM847Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide](/img/structure/B1668191.png)







